3-(4-Fluorophenyl)-4'-methoxypropiophenone
Overview
Description
3-(4-Fluorophenyl)-4’-methoxypropiophenone is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Fluorophenyl)-4’-methoxypropiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4’-Methoxy-3-(4-fluorophenyl)benzoic acid.
Reduction: 3-(4-Fluorophenyl)-4’-methoxypropiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-4’-methoxypropiophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, 3-(4-Fluorophenyl)-4’-methoxypropiophenone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4’-methoxypropiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the methoxy group can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4’-methoxypropiophenone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-4’-methoxypropiophenone: Contains a bromine atom instead of fluorine.
3-(4-Methylphenyl)-4’-methoxypropiophenone: Contains a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-4’-methoxypropiophenone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSZPMGLWZECGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469023 | |
Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886620-76-4 | |
Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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